Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate
Description
Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate is a cyclopentane-derived ester featuring a cyano group at position 2, a hydroxyl group at position 4, and a methyl ester at position 1. This compound’s unique functionalization makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural complexity and stereochemical properties often require advanced analytical techniques, such as X-ray crystallography (e.g., SHELX programs for structural refinement) , and chromatography for characterization .
Properties
CAS No. |
93929-60-3 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)7-3-6(10)2-5(7)4-9/h5-7,10H,2-3H2,1H3 |
InChI Key |
ALWJXCPMGIIPHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CC1C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with cyanoacetic acid in the presence of a base, followed by esterification with methanol . The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalysts: Acidic or basic catalysts depending on the step
Solvents: Common solvents include ethanol, methanol, and water
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves using larger reactors and more efficient purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-aminocyclopentanecarboxylate
- Structure: Features an amino group at position 3 instead of the cyano and hydroxyl groups.
- Properties: Molecular formula: C₇H₁₃NO₂ (143.18 g/mol) vs. the target compound’s C₈H₁₁NO₃ (theoretical ~169.17 g/mol) . Hazards: Classified as acutely toxic (oral, Category 4; H302), skin irritant (H315), and respiratory irritant (H335) .
- Applications: Used in laboratory chemical synthesis, whereas the target compound’s hydroxyl and cyano groups suggest utility in more specialized reactions (e.g., nucleophilic substitutions or cyclizations).
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride
- Structure: Contains a methylamino group at position 1 and a hydrochloride salt.
- Synthesis: Prepared via reaction with 4-toluenesulfonate, yielding 78% under optimized conditions . The target compound’s synthesis would likely require protection/deprotection strategies for the hydroxyl and cyano groups.
- Reactivity: The amino group facilitates acid-base interactions, while the target compound’s hydroxyl and cyano groups may enhance polarity and solubility in polar solvents.
Methyl Esters of Diterpenoid Resin Acids
- Examples : Sandaracopimaric acid methyl ester, torulosic acid methyl ester .
- Comparison: These diterpenoid esters are larger (e.g., C₂₁H₃₂O₂ for sandaracopimaric acid methyl ester) and derived from natural sources. Their applications focus on resin chemistry and antimicrobial agents, whereas the synthetic target compound is tailored for precision organic synthesis.
Data Table: Key Properties of Selected Cyclopentane Carboxylates
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